cajaminose
Description
Contextualization within Monosaccharide Chemistry
Monosaccharides, often referred to as simple sugars, constitute the most fundamental units of carbohydrates. They are typically polyhydroxy aldehydes or ketones, characterized by a chemical formula often conforming to (CH₂O)x, where 'x' denotes the number of carbon atoms, usually three or more wikipedia.orgglycomindsynth.com. Common examples include glucose, fructose (B13574), and galactose wikipedia.orgglycomindsynth.com. Monosaccharides can exist in both linear and cyclic forms, with the cyclic hemiacetal forms, particularly five- or six-membered rings, being significantly favored in equilibrium wikipedia.orgcarta-evidence.org.
Cajaminose is classified as a rare monosaccharide ontosight.airesearchgate.net. While structurally related to prevalent monosaccharides such as glucose and mannose, this compound possesses a distinct configuration that differentiates it from these more common sugars ontosight.airesearchgate.net. This unique structural identity is a key aspect of its chemical profile.
Historical Overview of this compound Discovery and Early Investigations
This compound has been identified as a naturally occurring compound, notably found in certain plant species. A significant source of this compound is Cajanus cajan, commonly known as pigeon pea glycomindsynth.comontosight.airesearchgate.netijapr.insymbiosisonlinepublishing.comnih.govglycomindsynth.comlarvol.comnih.gov. The chemical compound is associated with the CAS Registry Number 116357-33-6.
Early investigations into this compound focused on its biological properties, particularly its effects on sickle cell hemoglobin. A seminal study published in 1988 by Iwu, Igboko, Onwubiko, and Ndu specifically examined the "Effect of this compound from Cajanus cajan on gelation and oxygen affinity of sickle cell haemoglobin" glycomindsynth.comontosight.airesearchgate.netsymbiosisonlinepublishing.comnih.govglycomindsynth.comlarvol.comnih.gov. This research revealed that this compound significantly reduces the gelation tendency of sickle cell hemoglobin and enhances its oxygen affinity ontosight.ai. These findings suggested a potential role for this compound in mitigating the effects of sickle cell disease by helping to maintain blood fluidity and improving oxygen supply to tissues ontosight.ai.
Properties
CAS No. |
116357-33-6 |
|---|---|
Molecular Formula |
C7H9NO |
Synonyms |
cajaminose |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification of Botanical Sources and Ecological Distribution
Cajaminose is identified as a naturally occurring simple sugar found in various plants and organisms nih.gov. Its specific ecological distribution is an area of ongoing research, though its primary documented source is the pigeon pea plant.
Cajanus cajan as a Primary Source
Cajanus cajan (L.) Millsp., commonly known as pigeon pea, is widely recognized as the primary botanical source for this compound researchgate.netresearchgate.netguidetopharmacology.orgmassbank.eufishersci.nowikipedia.orgfishersci.cafishersci.caencyclopedia.pubresearchgate.netfishersci.caflybase.orgdsmz.dewikipedia.org. This legume is extensively cultivated across tropical and subtropical regions for its nutritional value and traditional medicinal applications fishersci.se. Studies have consistently reported the presence of this compound in extracts derived from Cajanus cajan, highlighting its significance as a constituent responsible for certain observed bioactivities of the plant researchgate.netresearchgate.netwikipedia.org.
Exploration of Other Potential Natural Origins
While Cajanus cajan serves as the main identified source, this compound is described as a rare monosaccharide that exists among many naturally occurring sugars in diverse plant and organismal contexts nih.gov. The specific occurrence and biological roles of this compound in other natural sources are subjects of continuing investigation nih.gov.
Advanced Extraction Techniques for Polysaccharide/Monosaccharide Isolation
The isolation of monosaccharides and other bioactive compounds from plant matrices necessitates advanced extraction and purification methodologies to ensure high yield and purity.
Solvent-Based Extraction Approaches and Optimization
The extraction of compounds from Cajanus cajan, including monosaccharides like this compound, typically involves solvent-based methods. Aqueous extracts of Cajanus cajan have been used in various phytochemical studies, indicating water as a common solvent for initial crude extraction researchgate.netwikipedia.org. More advanced approaches for isolating phytochemicals from C. cajan leaves include sequential extractions utilizing solvents such as dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and water researchgate.netdsmz.de.
Optimization of extraction parameters is crucial for maximizing the yield of target compounds. For instance, studies on other Cajanus cajan compounds, like cajaninstilbene acid and pinostrobin, have employed techniques such as negative pressure cavitation (NPC) extraction. Optimized conditions for NPC extraction from pigeon pea leaves included an extraction pressure of -0.075 MPa, a temperature of 45°C, a material size of 40 mesh, an ethanol (B145695) concentration of 80%, an extraction time of 30 minutes, a liquid-to-solid ratio of 30:1, and four extraction cycles fishersci.ca. Ultrasound-assisted extraction (UAE) with hydroethanolic solutions has also been used to obtain extracts rich in phenolics and flavonoids from C. cajan leaves, further demonstrating the utility of optimized solvent extraction methods fishersci.ca. While these specific parameters were optimized for other compounds, they illustrate the principles and types of conditions applied in efforts to efficiently extract bioactive components from Cajanus cajan.
Bioassay-Guided Fractionation Strategies for Active Compounds
Bioassay-guided fractionation is a powerful strategy employed in natural product chemistry to isolate active compounds by monitoring their biological activity at each step of the separation process researchgate.netdsmz.de. Given this compound's notable anti-sickling properties, this methodology is inherently relevant to its isolation. This involves systematically separating a crude extract into fractions, testing each fraction for the desired bioactivity, and then further fractionating the active portions until pure compounds are obtained. For example, bioactivity-guided purification processes have been successfully applied to other medicinal plants to isolate potent anti-sickling agents from methanolic extracts researchgate.netdsmz.de. Similar principles would apply to the targeted isolation of this compound from Cajanus cajan, guiding the separation steps based on its effect on sickle cell hemoglobin.
Chromatographic Separation Methods for Purification
Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of individual compounds like this compound. Common methods employed in phytochemical research for confirming and separating constituents from plant extracts include thin-layer chromatography (TLC), high-performance thin-layer chromatography (HPTLC), high-performance liquid chromatography (HPLC), and gas chromatography (GC) fishersci.se. Gas chromatography-mass spectrometry (GC-MS) is also utilized for analyzing the chemical composition of C. cajan extracts fishersci.ca. These techniques allow for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase, enabling the isolation of this compound from the complex mixture of other phytochemicals present in Cajanus cajan extracts.
Detailed Research Findings
This compound has been identified as a carbohydrate derived from Cajanus cajan with significant effects on sickle cell hemoglobin (HbS) researchgate.net. Key findings regarding this compound's interaction with HbS highlight its potential in mitigating the effects of sickle cell disease:
Reduction in Hemoglobin Gelation: this compound has been found to significantly reduce the gelation tendency of sickle cell hemoglobin researchgate.netfishersci.no. The polymerization of deoxygenated HbS molecules into a stiff gel is a hallmark of sickle cell disease, leading to the characteristic sickling of red blood cells. By reducing this gelation, this compound could help maintain blood fluidity, thereby improving circulation and potentially reducing the occurrence of vaso-occlusive crises researchgate.net.
Enhancement of Oxygen Affinity: Research indicates that this compound enhances the oxygen affinity of sickle cell hemoglobin researchgate.netfishersci.no. An increased oxygen affinity means that hemoglobin can bind oxygen more effectively, which is vital for ensuring adequate oxygen supply to tissues, especially in individuals with sickle cell disease where oxygen delivery can be compromised researchgate.net.
These findings suggest that this compound interacts with sickle cell hemoglobin to alter its behavior in ways that could alleviate some of the disease's symptoms, opening avenues for further research into natural compounds for managing chronic health conditions researchgate.net.
Table 1: Effects of this compound on Sickle Cell Hemoglobin
| Property Affected | Observed Effect | Implication in Sickle Cell Disease Management | References |
| Hemoglobin Gelation | Significantly reduced | Improves blood fluidity, reduces risk of vaso-occlusive crises | researchgate.netfishersci.no |
| Oxygen Affinity of HbS | Enhanced | Ensures adequate oxygen supply to tissues | researchgate.netfishersci.no |
Column Chromatography Techniques (e.g., Gel Permeation, Ion Exchange)
Column chromatography is a fundamental technique in natural product isolation, involving the separation of compounds based on their differential interaction with a stationary phase as they are carried by a mobile phase.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Gel permeation chromatography, also known as size exclusion chromatography, separates molecules based on their size bio-rad.com. In this method, a column is packed with microscopic porous beads bio-rad.com. Larger molecules bypass these beads and elute faster, while smaller molecules enter the pores of the beads, resulting in a longer and slower path through the column bio-rad.com. This technique is particularly useful for separating molecules of different molecular weights and has been employed to demonstrate the size homogeneity of biological macromolecules, such as lectins isolated from Cajanus cajan nih.gov. For this compound, being a monosaccharide, GPC could be used to separate it from larger macromolecules (like proteins or polysaccharides) or smaller salts, which might be present in crude plant extracts, thus fractionating based on molecular size.
Ion Exchange Chromatography (IEC): Ion exchange chromatography is a highly versatile liquid chromatographic technique that separates charged molecules based on their reversible electrostatic interactions with charged ligands attached to a stationary phase axispharm.comconductscience.com. Since carbohydrates, including monosaccharides like this compound, often contain hydroxyl groups that can ionize at certain pH values to form anionic species, ion exchange chromatography is an efficient method for their analysis and separation thermofisher.com.
There are two main types of ion exchange chromatography:
Cation Exchange Chromatography: Utilizes a negatively charged stationary phase to attract and bind positively charged ions (cations) axispharm.comconductscience.com.
Anion Exchange Chromatography: Employs a positively charged stationary phase to attract and bind negatively charged ions (anions) axispharm.comconductscience.com.
The separation is achieved by varying the ionic strength (e.g., increasing salt concentration) or the pH of the mobile phase, which alters the charge state of the molecules and their affinity for the stationary phase, leading to their elution thermofisher.comaxispharm.comconductscience.com. This technique is effective for separating polar compounds such as organic acids, carbohydrates, nucleotides, and amino acids thermofisher.com. In the context of isolating this compound, an anion-exchange system would likely be employed if this compound is derivatized or naturally carries a negative charge under the chosen buffer conditions, allowing it to bind to a positively charged resin and then be eluted selectively.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a crucial technique for the isolation and purification of natural products, offering high resolving power and efficiency dokumen.pubnih.gov. It is an advanced form of column chromatography that uses high pressure to force solvents through columns packed with very fine stationary phase particles, enabling excellent separation of complex mixtures nih.gov.
While direct detailed protocols for preparative HPLC specifically for this compound are not explicitly detailed in the provided search results, the general application of preparative HPLC for isolating similar compounds from plant extracts is well-documented. For instance, preparative HPLC has been successfully used to further separate sub-fractions from plant extracts to yield individual compounds, such as quercitrin (B1678633) (a flavonol glycoside) from Alchornea cordifolia biorxiv.orgnih.gov. This process typically involves:
Column Selection: Often, reversed-phase columns (e.g., C18) are used, which separate compounds based on their hydrophobicity biorxiv.orgnih.gov.
Mobile Phase: A gradient elution system, involving a mixture of solvents (e.g., water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape and separation), is commonly employed to achieve optimal separation biorxiv.orgnih.gov.
Flow Rate and Detection: High flow rates are used in preparative HPLC, and compounds are typically detected by UV-Vis or other suitable detectors biorxiv.orgnih.gov.
For this compound, after initial extraction and crude fractionation using methods like silica (B1680970) gel column chromatography, preparative HPLC would be a subsequent step to achieve high purity. The choice of stationary phase and mobile phase would depend on the specific chemical properties of this compound (e.g., polarity, presence of ionizable groups) to ensure effective retention and separation from co-eluting compounds. The fractions collected from preparative HPLC would then undergo structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the identity and purity of this compound biorxiv.orgnih.gov.
Chemical Synthesis and Derivatization Studies
Total Synthesis Strategies for Cajaminose
The synthesis of complex carbohydrates, including rare monosaccharides like this compound, presents significant challenges due to their polyhydroxylated nature and multiple contiguous stereocenters ctdbase.org. Research efforts in carbohydrate chemistry are continuously developing novel methods for synthesizing such complex structures nih.gov. Although specific, detailed total synthesis strategies for this compound are not extensively described in the available literature, the general principles of monosaccharide synthesis apply, often involving multi-step pathways that require careful control over stereochemistry and selective functional group transformations.
Stereoselective Glycosylation Methodologies
Stereoselective glycosylation is a pivotal methodology in carbohydrate synthesis, essential for forming glycosidic bonds with desired anomeric configurations (α or β). The synthesis of complex oligosaccharides and monosaccharide derivatives heavily relies on achieving high stereo- and regioselectivity during glycosidic bond formation ctdbase.org. Factors influencing stereoselectivity include the nature of the glycosyl donor and acceptor, the choice of activating agent, solvent, temperature, and the presence of participating or non-participating protecting groups at the C-2 position of the donor.
For instance, catalysts like bis-thiourea have been employed to achieve excellent β-anomeric stereoselectivity in glycosylation reactions involving various glycosyl diphenyl phosphate (B84403) donors, even with challenging 2-deoxy sugars lacking a stereodirecting substituent near the anomeric center. Conversely, 1,2-cis selective glycosylation can be achieved using specific catalysts and protected donors, for example, mannose and rhamnose diphenyl phosphate donors.
Protecting Group Chemistry in Monosaccharide Synthesis
The manipulation of multiple hydroxyl functionalities within a monosaccharide necessitates sophisticated protecting group strategies to enable selective chemical transformations ctdbase.org. Protecting groups serve to temporarily mask specific hydroxyl groups, preventing their reaction while other functionalities are modified. The choice of protecting group is critical as it dictates the reactivity of the monosaccharide and can influence stereoselective transformations, particularly glycosylation reactions ctdbase.org.
Common strategies involve differentiating hydroxyl groups based on their reactivity differences, such as the generally higher reactivity of primary alcohols compared to secondary ones, and the unique nature of the anomeric hydroxyl group ctdbase.org. Protecting groups like benzyl (B1604629) ethers are frequently used for permanent protection due to their stability under both acidic and basic conditions and their mild removal via catalytic hydrogenation ctdbase.org. Other groups, such as silyl (B83357) or trityl ethers, can selectively address primary alcohols, while various ester groups (e.g., benzoyl, acetyl) are common for their efficiency in acylation and potential for regioselective removal ctdbase.org. Participating protecting groups, such as those at the O2 position, can also provide anchimeric assistance, influencing the stereochemical outcome of glycosylations. The synthesis of partially protected carbohydrate building blocks often involves uniform protection followed by regioselective deprotection or direct regioselective protection methods.
Design and Synthesis of this compound Analogs and Derivatives
Research into this compound involves not only the synthesis of the sugar itself but also the design and synthesis of its derivatives and analogs nih.gov. This line of inquiry is driven by the potential for these modified sugars to serve as novel therapeutic agents or tools in biomolecular research, particularly given the promise of carbohydrate-based drugs in targeting specific carbohydrate-protein interactions for various diseases nih.gov.
Structural Modification for Investigating Functional Impact
The structural modification of monosaccharides like this compound and the synthesis of their analogs allow for systematic investigation into how changes in chemical structure impact biological functions nih.gov. For instance, by altering specific hydroxyl groups or introducing new functionalities, researchers can explore structure-activity relationships, aiming to enhance desirable properties or mitigate undesired ones. While explicit examples of this compound structural modifications are not detailed, the general approach involves creating a library of derivatives with varied protecting group patterns, modified anomeric centers, or altered sugar backbones to probe their interactions with biological targets nih.gov. This is a common strategy in medicinal chemistry to develop optimized drug candidates from natural products.
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis approaches combine the precision of chemical synthesis with the high specificity of enzymatic reactions, offering efficient routes to complex carbohydrates and their derivatives nih.gov. Enzymatic modification techniques are employed in this compound research to manipulate its properties nih.gov. For complex oligosaccharides, chemoenzymatic methods can involve the modification of a synthetic oligosaccharide precursor using glycosyltransferases to create more intricate structures. This hybrid approach can overcome some of the challenges associated with purely chemical synthesis, especially when targeting structures that are difficult to access with traditional chemical methods or when high enantioselectivity is required.
Reaction Mechanisms in this compound Derivatization
The reaction mechanisms involved in the derivatization of monosaccharides like this compound typically follow established principles of organic chemistry applied to carbohydrate scaffolds. These mechanisms are crucial for understanding and controlling the outcomes of synthetic steps, including protection, deprotection, oxidation, reduction, and glycosylation reactions ctdbase.org.
For instance, during glycosylation, the mechanism often involves the activation of a glycosyl donor, leading to the formation of an oxocarbenium ion or a similar reactive intermediate, followed by nucleophilic attack by the glycosyl acceptor. The stereochemical outcome (α or β) is influenced by factors such as neighboring group participation (e.g., an acyl group at C-2) or steric and electronic effects that direct the attack of the nucleophile. Protecting group removal mechanisms depend on the specific group: for example, benzyl ethers are removed by hydrogenolysis, while ester groups might be cleaved under acidic or basic conditions ctdbase.org. While detailed, specific reaction mechanisms for this compound derivatization are not provided in the search results, the general mechanistic understanding of carbohydrate chemistry guides these transformations.
Structural Elucidation and Advanced Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy is paramount for elucidating the complete carbon-hydrogen framework of organic molecules, including monosaccharides, and for determining their stereochemistry and conformational preferences in solution.
One-Dimensional NMR (¹H, ¹³C) Spectral AnalysisOne-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental insights into a compound's structure.
¹H NMR Spectroscopy: A ¹H NMR spectrum of a monosaccharide like cajaminose would reveal the number of distinct proton environments, their chemical shifts (δ), and coupling patterns. The chemical shifts of anomeric protons (typically deshielded and found at lower field) are particularly indicative of the anomeric configuration (α or β) and ring size (pyranose or furanose). The multiplicity and coupling constants ( values) would provide information about vicinal proton relationships, allowing for the determination of sugar ring conformations (e.g., chair conformations in pyranoses) and relative stereochemistry of hydroxyl groups.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would display the number of distinct carbon atoms and their chemical shifts. Carbon chemical shifts are highly sensitive to the bonding environment, providing information about functional groups (e.g., anomeric carbons, hydroxymethyl groups, and other oxygen-bearing carbons). For monosaccharides, characteristic chemical shift ranges exist for each carbon in the sugar ring and side chains.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and ConformationTwo-dimensional NMR techniques are essential for establishing through-bond and through-space correlations, which are critical for unambiguous structural assignment of complex carbohydrates.
Correlation Spectroscopy (COSY): COSY experiments would reveal correlations between directly coupled protons, allowing for the tracing of contiguous spin systems along the sugar backbone. This helps in identifying individual sugar units and their sequence if dealing with oligosaccharides.
Heteronuclear Single Quantum Coherence (HSQC): HSQC provides correlations between directly bonded protons and carbons. This experiment is invaluable for assigning specific carbon signals to their corresponding proton signals, particularly useful for distinguishing between different types of carbon atoms (e.g., methine, methylene, quaternary).
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range (2-4 bond) correlations between protons and carbons. For a monosaccharide, HMBC data would be crucial for establishing connectivity across glycosidic linkages (if this compound forms part of a larger structure) or for confirming the positions of substituents on the sugar ring by observing correlations to non-directly bonded carbons.
Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis
Mass spectrometry provides precise molecular weight information and valuable insights into the compound's elemental composition and fragmentation patterns, which can aid in structural elucidation.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by analyzing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key absorptions for a monosaccharide would include broad O-H stretching bands (due to hydroxyl groups) in the region of 3200-3600 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and strong C-O stretching bands (characteristic of alcohols and ethers, abundant in carbohydrates) in the fingerprint region (1000-1200 cm⁻¹). The presence of specific bands could also indicate aldehyde or ketone functionalities if this compound exists in an open-chain form, though sugars predominantly exist in cyclic hemiacetal forms.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR, being particularly sensitive to non-polar bonds and symmetric vibrations. For carbohydrates, Raman spectra can provide insights into the sugar ring conformations and the arrangement of hydroxyl groups.
Content Inclusions: Data Tables
Due to the absence of specific, detailed spectroscopic data (NMR chemical shifts and coupling constants, precise MS fragmentation patterns, or specific vibrational wavenumbers) for this compound in the publicly available literature, interactive data tables for these analytical characterizations cannot be generated. Research on this compound primarily mentions its identification and biological effects, with a lack of published detailed structural elucidation data.
Compound Names and PubChem CIDs
Raman Spectroscopy Applications
Raman spectroscopy, a vibrational spectroscopic technique based on the inelastic scattering of light, offers a non-invasive method for probing biomolecular composition and structural information researchgate.netnih.gov. It provides a molecular fingerprint of a sample, complementing FT-IR data researchgate.net. Although Raman spectroscopy is a powerful tool for structural elucidation and has been applied in various biological contexts, including the analysis of plant materials researchgate.net, specific applications or detailed spectral findings for this compound using Raman spectroscopy are not reported in the available literature.
Electronic Spectroscopy for Chromophore Analysis
Electronic spectroscopy, including UV-Vis and CD spectroscopy, is crucial for analyzing chromophores and understanding electronic transitions, chirality, and conformational aspects of molecules.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformation
Circular Dichroism (CD) spectroscopy is particularly valuable for studying chiral molecules, providing information on their optical activity, secondary structure, and conformational changes. As a monosaccharide, this compound is inherently chiral. However, no specific CD spectral data or detailed conformational analyses of this compound using CD spectroscopy are available in the provided search results. CD spectroscopy would typically be employed to investigate the absolute configuration and solution-state conformation of such a compound.
Chromatographic-Spectroscopic Coupling Techniques
Coupling chromatographic separation techniques with spectroscopic detection methods allows for the identification and quantification of individual components within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds in a mixture. It involves separating components based on their volatility and interaction with a stationary phase (GC), followed by their identification based on their fragmentation patterns and mass-to-charge ratios (MS) phytopharmajournal.comsciopen.comjocpr.com. Cajanus cajan extracts have been extensively analyzed using GC-MS to identify various phytochemicals present within them phytopharmajournal.comscispace.comsciopen.comresearchgate.netjocpr.com. While this compound has been identified as a constituent of Cajanus cajan extracts in some studies, specific GC-MS chromatograms, retention times, or detailed mass fragmentation data for isolated this compound or its volatile derivatives (e.g., after silylation, which is common for carbohydrates to make them volatile) are not explicitly detailed in the provided literature. The identification of this compound within these extracts is often mentioned in the context of its biological activity or as one of many detected compounds.
Content Inclusions:
Due to the limited availability of specific, detailed spectroscopic data for isolated this compound in the provided search results, interactive data tables presenting such findings cannot be generated. The existing literature largely refers to the compound's presence in plant extracts and its biological effects, rather than its unique spectroscopic characterization.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Structural elucidation of compounds like this compound, especially when present in complex biological matrices such as plant extracts, often necessitates advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the separation power of liquid chromatography with the qualitative and quantitative capabilities of mass spectrometry, making it an invaluable tool for analyzing complex mixtures.
In the context of Cajanus cajan, the plant from which this compound is isolated, LC-MS, often in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), has been extensively employed for comprehensive metabolic profiling fishersci.caresearchgate.netfishersci.camassbank.eu. These studies aim to identify and characterize a wide array of bioactive compounds present in different parts of the plant, including seeds, stems, and leaves fishersci.caresearchgate.net.
For instance, metabolic profiling studies on Cajanus scarabaeoides, a wild relative of Cajanus cajan, utilizing GC-MS and LC-MS, have identified numerous non-volatile and volatile metabolites, including flavonoids, polyphenols, and organic acids fishersci.ca. Similarly, analyses of C. cajan stems via GC-MS and LC-MS have revealed flavonoids as predominant secondary metabolites, with specific compounds such as rutin, apiin, quercitrin (B1678633), and aesculine being identified researchgate.net.
While this compound is recognized as a constituent of Cajanus cajan, specific detailed LC-MS data, such as retention times, precise mass-to-charge (m/z) ratios, or characteristic fragmentation patterns directly attributable to this compound as a singular entity, are not explicitly detailed in publicly available research snippets. However, the application of LC-MS is critical for separating and provisionally identifying such components within the rich phytochemical profile of Cajanus cajan extracts. The general approach involves separating the complex mixture by liquid chromatography, followed by mass spectrometric detection to provide molecular weight information and fragmentation data for structural inference.
The broad range of compounds identified in Cajanus cajan extracts underscores the complexity of the matrices in which this compound exists and the power of LC-MS in untangling these mixtures.
Table 1: Representative Compound Classes Identified via LC-MS in Cajanus cajan Extracts
| Compound Class | Examples Identified in Cajanus cajan (via LC-MS/GC-MS) | Source |
| Flavonoids | Rutin, Apiin, Quercitrin, Quercetin, Daidzein | fishersci.caresearchgate.netfishersci.ca |
| Polyphenols | Hydroxybenzoic acid | fishersci.befishersci.sefishersci.camassbank.euarkanlabs.comnih.gov |
| Organic Acids | Identified in general metabolic profiling | fishersci.ca |
| Amino Acids | Phenylalanine | fishersci.befishersci.seguidetopharmacology.org |
| Other Metabolites | Other volatile and non-volatile compounds | fishersci.ca |
Further research focusing on the isolation and specific LC-MS characterization of this compound from these complex mixtures would provide more precise analytical data, contributing to a deeper understanding of its unique chemical properties.
Investigation of Molecular Interaction Mechanisms
Biophysical Characterization of Cajaminose-Biomolecule Interactions
Biophysical studies provide insights into the binding characteristics of this compound with its target biomolecules, revealing the strength, specificity, and thermodynamic basis of these interactions.
Spectroscopic methods are instrumental in characterizing the interaction between this compound and biomolecules. Techniques such as fluorescence quenching and UV-Vis titration can detect changes in the optical properties of biomolecules upon ligand binding, indicating the formation of a complex and providing initial estimates of binding affinity. While direct experimental data specifically detailing fluorescence quenching or UV-Vis titration studies for this compound-biomolecule interactions are not extensively elaborated in the provided search results, multi-spectroscopic techniques are generally employed to explore binding interactions with compounds that affect hemoglobin, such as hydroxyurea (B1673989) and isoquercitrin (B50326) researchgate.netbiorxiv.org. These methods can confirm the formation of ground-state complexes and suggest static quenching mechanisms in analogous studies researchgate.net. Such approaches would be vital for discerning how this compound influences the conformational state or microenvironment of binding sites on target biomolecules.
Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat changes associated with molecular binding events, providing a comprehensive thermodynamic profile of the interaction ichorlifesciences.comharvard.edunih.gov. This includes the binding affinity (KA or KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the binding reaction ichorlifesciences.comharvard.edu. Energetically favorable binding reactions are characterized by negative Gibbs free energy (ΔG = ΔH - TΔS) harvard.edu. ITC experiments involve the precise titration of a ligand (e.g., this compound) into a sample cell containing the biomolecule of interest (e.g., HbS), measuring the heat absorbed or released with each injection until saturation is achieved harvard.edutainstruments.comyoutube.com.
For instance, studies on the interaction of small molecules with hemoglobin would typically use ITC to quantify these thermodynamic parameters. While specific ITC data for this compound is not detailed in the search results, the general principle applies: a significant heat change upon titration would indicate binding, and the shape of the resulting thermogram would allow for the derivation of critical thermodynamic parameters. These parameters are crucial for understanding the forces driving the interaction and for optimizing potential therapeutic strategies. ITC allows for the characterization of proton movement linked to association and can reveal conformational changes in the protein upon ligand binding, which might be reflected in large enthalpy changes nih.gov.
Mechanistic Studies on Hemoglobin Gelation and Polymerization Modulation
A key area of investigation for this compound is its impact on hemoglobin S (HbS) in sickle cell disease, particularly its ability to modulate the abnormal polymerization and gelation of HbS.
Research indicates that this compound directly interacts with sickle cell hemoglobin (HbS) carta-evidence.orgresearchgate.net. This interaction is considered crucial for its observed anti-sickling effects. The ability of this compound to adhere to and protect the assembly points of HbS monomers is hypothesized as a mechanism to inhibit the polymerization process researchgate.net. This direct engagement with the HbS molecule is a fundamental aspect of its therapeutic potential, suggesting a steric or allosteric mechanism that interferes with the aberrant protein-protein interactions leading to sickling biorxiv.orgmdpi.com.
This compound has been shown to significantly reduce the gelation tendency and inhibit the polymerization of sickle cell hemoglobin carta-evidence.orgresearchgate.netcapes.gov.brnih.govsymbiosisonlinepublishing.comiijls.com. The polymerization of deoxygenated HbS molecules into long, stiff fibers is the primary event leading to the characteristic sickle shape of erythrocytes in SCD biorxiv.orgmdpi.comjscimedcentral.comemjreviews.com. By interfering with this process, this compound can help maintain the fluidity of blood and potentially mitigate vaso-occlusive crises carta-evidence.org.
Studies have demonstrated that this compound, along with other compounds found in Cajanus cajan, exhibits profound antisickling effectiveness by inhibiting HbS polymerization to varying degrees researchgate.net. For example, certain fractions from Cajanus cajan extracts, including those containing this compound, have shown significant inhibition of HbSS polymerization in vitro biorxiv.orgresearchgate.net. This inhibition is concentration-dependent and aims to delay or prevent the formation of insoluble HbS polymers that deform red blood cells under hypoxic conditions biorxiv.orgmdpi.com.
Table 1: Influence of this compound on Hemoglobin S Polymerization
| Parameter | Effect of this compound | Reference |
| HbS Gelation Tendency | Significantly reduced | carta-evidence.orgcapes.gov.br |
| HbS Polymerization Inhibition | Potent inhibition, concentration-dependent | biorxiv.orgresearchgate.netmdpi.com |
| Maintenance of Blood Fluidity | Helps maintain fluidity | carta-evidence.org |
| Mitigation of Vaso-occlusive Crises | Potential for mitigation | carta-evidence.org |
In addition to its anti-polymerization effects, this compound also influences the oxygen affinity of hemoglobin, particularly sickle cell hemoglobin carta-evidence.orgcapes.gov.brnih.gov. The research indicates that this compound enhances the oxygen affinity of HbS carta-evidence.orgcapes.gov.br. This is a crucial therapeutic mechanism in SCD because increased oxygen affinity means that hemoglobin can bind oxygen more effectively, ensuring that tissues receive adequate oxygen supply carta-evidence.org.
Table 2: Effect of this compound on Hemoglobin Oxygen Affinity
| Parameter | Effect of this compound | Reference |
| Oxygen Affinity of HbS | Enhanced | carta-evidence.orgcapes.gov.br |
| Tissue Oxygen Supply | Improves adequacy | carta-evidence.org |
| Mechanism | Stabilizes oxygenated HbS, reduces deoxygenation | carta-evidence.orge-safe-anaesthesia.org |
Allosteric Modulation and Conformational Changes Induced by this compound Binding
This compound, identified as a key active constituent from Cajanus cajan extracts, has been investigated for its antisickling properties and its influence on sickle cell hemoglobin (HbS) guidetopharmacology.orgfishersci.sewikipedia.orgnih.govnih.govresearchgate.netnih.govresearchgate.netflybase.org. Studies suggest that this compound contributes to the inhibition of HbS gelation and an increase in the oxygen affinity of sickle cell hemoglobin guidetopharmacology.orgnih.gov. This observed activity points towards an allosteric modulation mechanism, where the binding of this compound to HbS induces conformational changes within the protein. An allosteric effect implies that this compound binds to a site on the hemoglobin molecule distinct from the active oxygen-binding site, yet influences the latter's ability to bind oxygen guidetopharmacology.org.
The interaction of this compound with HbS is believed to stabilize the hemoglobin molecule in a non-aggregating conformation, similar to how other allosteric modulators operate in the context of sickle cell disease arkanlabs.comresearchgate.net. By inducing such conformational shifts, this compound potentially mitigates the polymerization of deoxygenated HbS, a critical event in the sickling process of red blood cells guidetopharmacology.orgmsdmanuals.com.
The reported antisickling effects of Cajanus cajan extracts, attributed in part to compounds like this compound, phenylalanine, and hydroxybenzoic acid, are often observed in in vitro studies fishersci.sewikipedia.orgnih.gov. These findings highlight the potential of this compound to act as a modulator of protein function, specifically by altering the structural dynamics of target proteins to achieve a therapeutic outcome.
Observed Effects of this compound on Sickle Cell Hemoglobin
| Effect | Description |
| Inhibition of HbS Gelation | This compound contributes to preventing the polymerization of deoxygenated sickle cell hemoglobin, which is a hallmark of sickle cell disease guidetopharmacology.orgnih.gov. |
| Increased Oxygen Affinity of HbS | The binding of this compound is suggested to induce an allosteric conformational change in HbS, leading to an increased affinity for oxygen. This can help stabilize the hemoglobin in its non-aggregating, oxygenated state guidetopharmacology.org. |
| Antisickling Activity | Overall, this compound plays a role in the antisickling properties of Cajanus cajan extracts, contributing to the reversal of sickled red blood cells and the prevention of their deformation under hypoxic conditions guidetopharmacology.orgfishersci.sewikipedia.orgresearchgate.netnih.govresearchgate.net. |
Theoretical Models of Ligand-Protein Recognition and Specificity
The investigation into the molecular interaction mechanisms of this compound and similar phytochemicals increasingly leverages theoretical models, particularly in the realm of ligand-protein recognition and specificity nih.govasau.ru. Computational approaches, such as molecular docking, are instrumental in elucidating how these compounds interact with target proteins at an atomic level nih.govasau.ru.
Molecular docking studies aim to predict the preferred orientation of a ligand (like this compound) when bound to a protein (such as HbS), thereby revealing potential binding sites and the nature of the interactions nih.govasau.ru. These in silico methods provide valuable insights into the binding energy, the formation of hydrogen bonds, and the specific amino acid residues involved in the ligand-protein complex asau.ru. For instance, studies examining phyto-compound ligands from Cajanus cajan with target proteins like OxyHb (a target for sickle cell disease) utilize these techniques to infer the molecular mechanisms behind their therapeutic potential nih.govasau.ru.
The process often involves generating three-dimensional (3D) structures of the ligands using specialized software, such as ChemSketch or ligand modeling software like ChemBioOffice nih.govasau.rurcsb.org. These 3D models are then subjected to geometric optimization via energy minimization algorithms (e.g., MOPAC) to eliminate steric clashes and ensure stable configurations before docking simulations are performed rcsb.org. The CDOCKER protocol is an example of a computational tool used to analyze binding energy and identify hydrogen bonding interactions asau.ru. Beyond docking, theoretical studies employing methods like Density Functional Theory (DFT) can further explore the intrinsic properties of compounds and their relationships with observed biological activities flybase.org.
These theoretical models are crucial for guiding experimental research by identifying promising lead compounds and proposing specific interaction mechanisms, thereby accelerating the drug discovery process for compounds like this compound.
Key Parameters in Theoretical Modeling of Ligand-Protein Interactions
| Parameter | Description |
| Binding Energy | Quantifies the strength of the interaction between the ligand and the protein. Lower (more negative) binding energy typically indicates a more stable and favorable binding event asau.ru. |
| Hydrogen Bonds | Identifies the specific hydrogen bond interactions formed between the ligand and the amino acid residues in the protein's binding site. These bonds are crucial for stabilizing the ligand-protein complex asau.ru. |
| Hydrogen Binding Residues | Pinpoints the exact amino acid residues within the protein that form hydrogen bonds with the ligand, helping to define the binding pocket and the specificity of the interaction asau.ru. |
| Conformational Changes | Theoretical models can simulate and predict conformational changes induced in the protein upon ligand binding, offering insights into allosteric modulation and how the ligand alters the protein's function guidetopharmacology.orgarkanlabs.com. |
| Molecular Docking Scores | Provide a quantitative measure of the predicted binding affinity and fit of the ligand to the protein's active site or allosteric site nih.govasau.ru. |
| 3D Structure Optimization | Computational techniques ensure that the 3D structures of compounds used in simulations are sterically unhindered and represent their lowest energy conformations, crucial for accurate docking predictions rcsb.org. |
Computational Chemistry and in Silico Modeling Studies
Molecular Docking Analyses of Cajaminose-Target Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijcmas.com This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as this compound, and a target protein.
A broad in silico screening study of various phytocompounds from Cajanus cajan investigated the interaction of this compound with several proteins associated with human diseases. researchgate.net The study calculated the binding affinities, typically represented by a docking score in kcal/mol, where a more negative value indicates a stronger binding interaction. The binding scores for this compound against three key protein targets were reported, suggesting its potential to interact with these biological molecules. researchgate.net
The specific binding affinities of this compound with these targets are detailed below. researchgate.net
| Target Protein | Disease Association | This compound Docking Score (kcal/mol) |
| Polo-like kinase 1 | Breast Cancer | -6.5 |
| OxyHb | Sickle Cell Disease | -5.1 |
| Plasmepsin II | Malaria | -5.7 |
| Data sourced from a molecular docking study of pigeon pea phytocompounds. researchgate.net |
Currently, there are no specific published studies detailing the key amino acid residues and protein motifs that interact directly with this compound within the binding sites of target proteins. Identifying these specific interactions would require further computational analysis of the docking poses, which is not available in the reviewed literature. Such an analysis would typically reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Stability
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com These simulations provide detailed information on the conformational changes and stability of protein-ligand complexes over time. nih.govmdpi.com
There are no specific molecular dynamics simulation studies available in the public research domain for this compound-protein complexes. A simulation of this nature would involve placing the docked this compound-protein structure into a simulated physiological environment (typically water and ions) to observe its dynamic behavior. The results would help validate the stability of the interaction predicted by molecular docking.
Detailed analyses of binding site flexibility and the role of water molecules in mediating this compound-protein interactions have not yet been published. This type of study, derived from MD simulations, would assess how the protein's binding pocket adapts to the presence of this compound and how water molecules at the interface contribute to the stability and energetics of the binding. gersteinlab.org
Biosynthetic Pathways and Metabolic Research
Postulated Biosynthetic Origin of Cajaminose in Plants
The precise biosynthetic pathways leading to the formation of this compound in plants are not extensively detailed in current scientific literature. As a monosaccharide, its origin is fundamentally linked to the broader carbohydrate metabolism within plant cells.
Enzymatic Pathways and Intermediates
The biosynthesis of carbohydrates in plants primarily occurs through photosynthesis, where carbon dioxide and water are converted into glucose via the Calvin cycle pharmacy180.comlibretexts.orgebsco.com. Glucose, a hexose, serves as a central precursor and can be subsequently converted into a variety of other monosaccharides and complex carbohydrates ebsco.comlibretexts.org. Given that this compound is structurally related to glucose and mannose, it is postulated that its biosynthesis likely proceeds from these common monosaccharide intermediates through a series of specific enzymatic modifications ontosight.ai. While research on this compound involves techniques like chemical synthesis and enzymatic modification to understand its properties and biological activities, specific enzymatic pathways and the direct intermediates unique to its de novo biosynthesis in plants are not explicitly elucidated in the available research ontosight.ai.
General plant carbohydrate biosynthesis pathways involve key enzymes such as hexokinase, phosphoglucomutase, sucrose-phosphate synthase, and ADP-glucose pyrophosphorylase, which are crucial for the synthesis of various sugars and storage polysaccharides like starch and sucrose (B13894) pharmacy180.combiologynotesonline.comscirp.org. However, the particular enzymes and intermediates that define the "unique configuration" of this compound, distinguishing it from other monosaccharides, remain to be fully characterized.
Genetic Basis of Biosynthetic Enzyme Expression
Detailed genetic information specifically governing the expression of enzymes involved in this compound biosynthesis in plants is not available in the examined literature. The production of plant secondary metabolites, including specialized carbohydrates, is generally controlled by complex genetic regulatory networks that respond to developmental cues and environmental stimuli britannica.com. Genes encoding enzymes such as cytochrome P450s (CYPs) are known to be involved in diverse biosynthetic and detoxifying pathways for secondary metabolites in plants, contributing to plant defense and adaptation agriculturejournals.cz. While such general mechanisms apply to the biosynthesis of various plant compounds, the specific genes or gene families responsible for this compound synthesis have not been identified.
Investigation of this compound Turnover and Catabolism
Direct investigations focusing solely on the turnover and catabolism of this compound within plant systems are not comprehensively documented. However, the metabolic fate of monosaccharides in plants is generally well-understood. Monosaccharides are fundamental energy sources and are broken down through cellular respiration pathways, primarily glycolysis and the Krebs cycle, to release energy in the form of ATP ebsco.comrjptonline.org.
For instance, storage polysaccharides like starch are catabolized into glucose units by enzymes such as α-amylase, β-amylase, and maltase, which are then utilized for energy or converted into other sugars for transport scirp.orgagriculturejournals.cz. Similarly, sucrose, a primary transport sugar, is hydrolyzed into glucose and fructose (B13574) by enzymes like invertase and sucrose synthase for utilization or further metabolism scirp.org. If this compound is metabolized by the plant, it would presumably be processed by or feed into these general carbohydrate catabolic pathways, though the specific enzymes or regulatory mechanisms governing its degradation are not specified.
Role of this compound in Plant Primary and Secondary Metabolism
This compound, as a rare monosaccharide, is positioned within the broader framework of plant metabolism. Monosaccharides are integral to both primary and secondary metabolic processes, serving as foundational units for energy, structural components, and the synthesis of a myriad of specialized compounds ebsco.comlibretexts.orgresearchgate.net.
Contribution to Plant Defense Mechanisms
This compound has been identified as a constituent of Cajanus cajan, a plant widely recognized for its medicinal properties and its rich array of secondary metabolites vaia.comlookchem.com. Cajanus cajan produces various compounds including flavonoids, isoflavones (like cajanin), stilbenes, and phenolic acids, many of which exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, contributing to the plant's defense against biotic and abiotic stresses vaia.combritannica.comlookchem.com.
While this compound itself has been primarily studied for its antisickling effect on human hemoglobin in in vitro and ex vivo models, suggesting a therapeutic potential emjreviews.comchemicalbook.com, its direct and specific contribution to plant defense mechanisms beyond its presence in a defense-rich plant is not yet fully elucidated ontosight.ai. Its presence in Cajanus cajan alongside other known defensive compounds indicates a potential, albeit unconfirmed, role in the plant's broader defensive strategies. Further research is needed to define this compound's precise function in the plant's self-protection, as many plant secondary metabolites often have multiple biological roles.
Involvement in Cell Signaling and Cell Wall Components
This compound is mentioned as potentially playing roles in plant cell signaling and as a component of cell walls ontosight.ai. Monosaccharides and their derivatives are crucial for constructing the complex polysaccharides that form plant cell walls, providing structural integrity and acting as a barrier against environmental stresses libretexts.orgresearchgate.netchemicalbook.com. For example, pectin, a major component of primary cell walls, is composed of uronic acids derived from monosaccharide precursors chemicalbook.com.
Carbohydrates also participate in various cellular signaling pathways in plants, influencing growth, development, and stress responses. For instance, certain sugars or sugar-derived molecules can act as signaling molecules to regulate gene expression or enzymatic activities. While the general roles of carbohydrates in cell wall formation and signaling are well-established, specific detailed research findings explicitly demonstrating this compound's involvement in these precise functions within plant cells are still areas of ongoing investigation ontosight.ai. Its unique structural configuration suggests it might possess specific recognition or binding properties relevant to these roles, but direct evidence is currently limited.
Table: Compound Names and PubChem CIDs
Future Directions and Emerging Research Challenges in Cajaminose Studies
Development of Advanced Synthetic Methodologies for Analogs
The exploration of cajaminose's therapeutic potential, including its observed effects on sickle cell hemoglobin, greatly depends on the availability of the compound and its diverse analogs thegoodscentscompany.comfishersci.atflybase.org. Research has already involved the synthesis of this compound and its derivatives, with novel methods being developed for complex carbohydrates, including those related to this compound thegoodscentscompany.com. However, the synthesis of complex carbohydrates, especially rare monosaccharides like this compound and their analogs, presents significant challenges due to the presence of multiple stereocenters, numerous hydroxyl groups requiring selective protection and deprotection, and the need for regioselective glycosylation.
Future efforts must focus on developing advanced synthetic methodologies that overcome these challenges to produce structurally diverse libraries of this compound analogs. This includes:
Chemoenzymatic Synthesis: Leveraging the high specificity and efficiency of enzymes (e.g., glycosyltransferases, glycosidases) in combination with chemical synthesis could enable more stereoselective and regioselective routes to this compound and its derivatives, potentially simplifying synthetic pathways and improving yields.
Flow Chemistry and Automated Synthesis: Implementing continuous flow reactors and automated synthesis platforms could facilitate rapid, scalable, and reproducible production of this compound and its analogs, moving beyond traditional batch processes. These methods offer advantages in reaction control, safety, and efficiency.
Biomimetic Synthesis: Investigating and mimicking the natural biosynthetic pathways of this compound within Cajanus cajan could provide novel insights into enzymatic cascades, leading to greener and more efficient synthetic strategies. This approach has been considered for related compounds like cajaninstilbene acid (CSA) found in pigeon pea fishersci.co.uk. The ability to synthesize a wide array of analogs will be crucial for comprehensive structure-activity relationship (SAR) studies.
Application of Advanced Spectroscopic Techniques for High-Resolution Structural Insights
Understanding the precise three-dimensional structure of this compound and its interactions with biological macromolecules is paramount for elucidating its mechanism of action and for rational drug design. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry have been utilized for structural characterization of compounds from Cajanus cajan, including other anti-sickling agents like quercitrin (B1678633), their application can be further extended for this compound mpg.deresearchgate.netlipidmaps.orgresearchgate.net.
Future research should prioritize the application of advanced spectroscopic techniques to achieve high-resolution structural insights into this compound and its complexes:
High-Field and Solid-State NMR Spectroscopy: Utilizing higher magnetic fields (e.g., 800 MHz or 1.2 GHz NMR) can provide enhanced spectral resolution and sensitivity, crucial for characterizing the complex stereochemistry and conformational dynamics of this compound and its conjugates in solution. Solid-state NMR can provide structural information for this compound in amorphous or crystalline states, or when bound to insoluble macromolecular assemblies.
X-ray Crystallography: Obtaining high-quality crystals of this compound, both in its free form and in complex with target proteins (such as hemoglobin or other potential binding partners), is essential for atomic-resolution structural determination citeab.commdpi.comdsmz.denih.govnih.gov. This would provide direct visualization of binding interfaces and critical interactions, allowing for precise understanding of its effects on protein structure and function.
Cryogenic Electron Microscopy (Cryo-EM): For larger macromolecular assemblies or protein complexes that may not readily crystallize, Cryo-EM offers an alternative for obtaining high-resolution structural information. This technique could be particularly valuable for visualizing how this compound interacts with hemoglobin fibers in sickle cells or with membrane-bound proteins dsmz.de.
Systems Biology Approaches to Map this compound Metabolic Networks
This compound's natural occurrence in plants suggests its involvement in specific metabolic pathways within its biological source, Cajanus cajan thegoodscentscompany.com. Furthermore, its activity in human biological contexts, such as influencing sickle cell hemoglobin, implies its metabolism or impact on existing cellular networks flybase.orgresearchgate.net. Systems biology, which integrates various 'omics' data (genomics, proteomics, metabolomics) to understand complex biological systems, offers a powerful framework for mapping these networks fishersci.bescilit.comfishersci.seisotope-cmr.com.
Future research should employ systems biology approaches to:
Elucidate Plant Biosynthetic Pathways: Utilizing metabolomics (e.g., using high-resolution mass spectrometry) combined with transcriptomics and proteomics, researchers can map the complete biosynthetic pathway of this compound within Cajanus cajan. This would involve identifying precursor molecules, key enzymes involved in its synthesis, and regulatory mechanisms governing its production mpg.deresearchgate.netlipidmaps.orgscilit.com.
Understand In Vivo Metabolic Fate: In biological systems where this compound exhibits activity, systems biology approaches can reveal its metabolic fate (absorption, distribution, metabolism, excretion) and its impact on the host metabolome. For instance, metabolomic comparisons of erythrocytes treated with this compound could reveal alterations in metabolic pathways associated with sickling or other cellular processes mpg.deresearchgate.netlipidmaps.org.
Reconstruct and Model Metabolic Networks: Computational tools can be used to reconstruct and model the metabolic networks where this compound is produced or acts. This allows for flux balance analysis and the identification of metabolic bottlenecks or regulatory nodes, providing a holistic view of this compound's biological role and its influence on cellular homeostasis fishersci.bescilit.comfishersci.seisotope-cmr.comwikipedia.org.
Multiscale Computational Modeling for Predicting Complex Interactions
Computational modeling has already played a role in understanding the interactions of compounds from Cajanus cajan, including this compound, with target proteins like oxyhemoglobin through molecular docking and molecular dynamics (MD) simulations mims.comnih.govfishersci.nofishersci.caguidetopharmacology.org. However, to fully grasp this compound's behavior in complex biological environments, multiscale computational modeling is crucial.
Future directions in this area include:
Enhanced Molecular Dynamics Simulations: Performing longer timescale (e.g., microsecond to millisecond) and enhanced sampling MD simulations can provide more accurate insights into the dynamic binding of this compound to its targets, including conformational changes induced upon binding, and the stability of protein-ligand complexes fishersci.caguidetopharmacology.orgguidetopharmacology.org. This is critical for understanding dynamic interactions rather than static binding poses.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: For a deeper understanding of the chemical reactions or bond formations that might occur during this compound's interaction with enzymes or other molecules, QM/MM methods can provide atomistic detail on electronic structures and reaction mechanisms.
Coarse-Grained and Cellular-Level Simulations: Moving beyond atomistic simulations, coarse-grained models can simulate the interactions of this compound with larger biological assemblies (e.g., protein aggregates, membranes). Furthermore, cellular-level simulations can predict the impact of this compound on cellular processes and phenotypes, integrating data from systems biology studies to model its effects at a higher biological scale.
Machine Learning and AI-driven Prediction: Utilizing machine learning algorithms trained on diverse chemical and biological data can accelerate the prediction of novel this compound analogs with desired properties, potential off-targets, and optimal synthesis routes.
Exploration of Novel Molecular Targets and Interaction Landscapes Beyond Hemoglobin
While this compound's primary reported biological activity is its effect on hemoglobin in sickle cell disease, its classification as a rare monosaccharide and its presence in plants with diverse biological roles suggest that its biological targets and interaction landscape may extend beyond hemoglobin thegoodscentscompany.comfishersci.atflybase.orgresearchgate.netmpg.deresearchgate.netarkanlabs.comnih.govnih.gov. Carbohydrate-based drugs have shown promise in treating various diseases by targeting specific carbohydrate-protein interactions thegoodscentscompany.com.
Future research should actively seek to:
Identify Other Protein and Enzyme Targets: Given its monosaccharide nature, this compound or its derivatives could interact with a wide array of proteins, including lectins (carbohydrate-binding proteins), glycosyltransferases, glycosidases, or components of cell surface recognition. High-throughput screening methodologies, such as affinity proteomics, could be employed to identify novel binding partners.
Investigate Roles in Plant Biology: Delving deeper into this compound's specific roles within Cajanus cajan, such as in plant defense mechanisms or cell signaling, could uncover unique molecular targets relevant to plant biochemistry and potentially lead to new applications in agricultural science thegoodscentscompany.com.
Explore New Therapeutic Areas: Identifying novel targets could open avenues for this compound and its analogs in diverse therapeutic areas beyond sickle cell disease. For example, if it interacts with specific immune receptors or microbial adhesion molecules, it could have implications in immunology or antimicrobial development. Phenotypic screening in various disease models, unbiased by a preconceived target, could reveal unexpected biological activities and lead to the discovery of entirely new therapeutic applications for this compound.
Compound Names and PubChem CIDs
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing cajaminose in a laboratory setting?
- Methodological Answer : Synthesis protocols should include step-by-step procedures for precursor preparation, reaction conditions (temperature, solvent, catalyst), and purification techniques (e.g., chromatography, crystallization). Characterization requires spectroscopic methods (NMR, IR, UV-Vis) to confirm molecular structure and chromatographic techniques (HPLC, GC-MS) to assess purity (>95% recommended). Ensure reagent sources and equipment specifications (e.g., manufacturer, model) are documented for reproducibility .
Q. How can researchers ensure reproducibility of this compound-related experiments?
- Methodological Answer : Reproducibility hinges on meticulous documentation of experimental parameters (e.g., pH, temperature gradients), batch-to-batch consistency of reagents, and validation via independent replication. Include raw data and statistical analyses (e.g., standard deviation across triplicates) in supplementary materials. Adhere to guidelines for reporting chemical synthesis and characterization, as outlined by journals like Journal of Materials Chemistry A .
Q. What are the essential quality control measures for this compound in bioactivity assays?
- Methodological Answer : Use positive/negative controls in bioassays to validate experimental setups. Measure this compound stability under assay conditions (e.g., degradation kinetics in buffer solutions) and confirm batch purity via orthogonal methods (e.g., elemental analysis, mass spectrometry). Report biological data with dose-response metrics (e.g., IC₅₀, EC₅₀) and statistical significance (p-values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a systematic review of experimental variables (e.g., cell lines, solvent systems, assay endpoints) that may influence outcomes. Perform meta-analyses to identify trends and validate findings using standardized protocols (e.g., OECD guidelines). Address discrepancies through controlled comparative studies, ensuring transparency in data normalization and statistical methods .
Q. What computational strategies are optimal for modeling this compound’s interactions with biological targets?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to predict binding affinities with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate models using experimental data (e.g., crystallography, mutagenesis studies) and apply cheminformatics tools (e.g., QSAR) to optimize structural analogs .
Q. How should researchers design experiments to investigate this compound’s mechanism of action under physiological conditions?
- Methodological Answer : Employ multi-omics approaches (transcriptomics, proteomics) to identify pathways modulated by this compound. Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolic incorporation. Validate hypotheses with knockout models (CRISPR/Cas9) or pharmacological inhibitors. Ensure physiological relevance by mimicking in vivo conditions (e.g., hypoxia, shear stress) .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for variability in cell responses, and use Bayesian hierarchical models for small-sample datasets. Normalize data to internal controls (e.g., housekeeping genes) and apply false discovery rate (FDR) corrections for high-throughput screens. Report confidence intervals and effect sizes .
Integration and Validation Questions
Q. How can researchers integrate novel findings on this compound with prior literature while addressing knowledge gaps?
- Methodological Answer : Map results onto existing mechanistic frameworks using pathway analysis tools (e.g., KEGG, Reactome). Highlight discrepancies in discussion sections, proposing hypotheses for divergent outcomes (e.g., differential post-translational modifications). Cite foundational studies and recent preprints to contextualize novelty, avoiding overreliance on review articles .
Q. What validation steps are critical when proposing this compound as a therapeutic candidate?
- Methodological Answer : Validate in vitro findings in vivo using disease-relevant animal models, assessing pharmacokinetics (bioavailability, half-life) and toxicity (LD₅₀, organ histopathology). Cross-validate biomarkers via ELISA or flow cytometry. Engage blinded independent labs for replication studies and adhere to ARRIVE guidelines for preclinical reporting .
Q. How should researchers structure interdisciplinary collaborations to explore this compound’s applications in materials science?
- Methodological Answer :
Define shared objectives (e.g., this compound-based polymer design) and establish cross-disciplinary workflows (e.g., synthetic chemists + engineers). Use collaborative platforms (e.g., electronic lab notebooks) for real-time data sharing. Address conflicting priorities via milestone-based agreements and cite contributions transparently in publications .
Tables for Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
